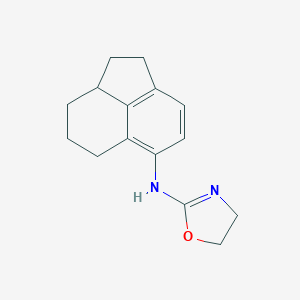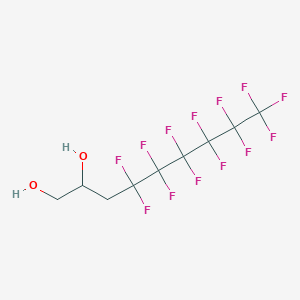![molecular formula C15H34Cl3N3 B012804 N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE CAS No. 101607-37-8](/img/structure/B12804.png)
N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a complex organic compound with a bicyclic structure. This compound is part of the diazabicyclo nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane derivatives often involves multi-step processes. One common method is the [3+2] cycloaddition reaction, which involves the reaction of azomethine ylides with activated alkenes. This reaction is typically carried out under thermal, ultrasonic, or microwave conditions in the presence of a catalyst such as triethylamine . The reaction conditions can vary, but ethanol is often used as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane derivatives can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicyclo nonane moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,9-Diazabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets. These compounds can act as enzyme inhibitors or receptor ligands, modulating various biochemical pathways. For example, some derivatives have been shown to interact with nicotinic acetylcholine receptors, affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo(3.3.1)nonane: Known for its high affinity for dopamine transporters.
2,3,6,7,9-Pentaazabicyclo(3.3.1)nona-3,7-diene: Used in the treatment of psychotic and neurodegenerative disorders.
Uniqueness
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is unique due to its specific structural features and the presence of the diethylamino propyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
101607-37-8 |
|---|---|
Formule moléculaire |
C15H34Cl3N3 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H |
Clé InChI |
ZRFYWZVRTSQINE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
SMILES canonique |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
Synonymes |
N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)




![5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12747.png)


